molecular formula C23H26ClN7 B11185973 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine

Cat. No.: B11185973
M. Wt: 436.0 g/mol
InChI Key: BYJRSJDCTISVJV-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperazine, quinoline, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine stands out due to its unique combination of piperazine, quinoline, and triazine moieties.

Properties

Molecular Formula

C23H26ClN7

Molecular Weight

436.0 g/mol

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H26ClN7/c24-18-7-3-8-19(15-18)30-13-11-29(12-14-30)16-21-26-22(25)28-23(27-21)31-10-4-6-17-5-1-2-9-20(17)31/h1-3,5,7-9,15H,4,6,10-14,16H2,(H2,25,26,27,28)

InChI Key

BYJRSJDCTISVJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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